2,3,5,6-Tetrafluorophenyl isothiocyanate

Description

The exact mass of the compound 2,3,5,6-Tetrafluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetrafluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

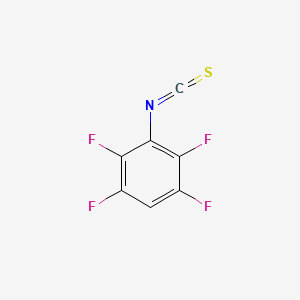

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNNLKBODYSOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N=C=S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175083 | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-31-9 | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20925-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2,3,5,6-Tetrafluorophenyl isothiocyanate?

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Isothiocyanate: A Chemist's Toolkit for Bioconjugation and Beyond

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerhouse Reagent

In the landscape of chemical biology and pharmaceutical sciences, the demand for robust, efficient, and stable molecular tools is perpetual. 2,3,5,6-Tetrafluorophenyl isothiocyanate (TFP-ITC) has emerged as a superior reagent for the covalent modification of biomolecules. Distinguished by its highly reactive isothiocyanate group anchored to an electron-deficient tetrafluorinated phenyl ring, TFP-ITC offers a powerful solution for labeling, crosslinking, and derivatizing primary amines.[1] Its unique chemical architecture imparts both high reactivity and remarkable stability, making it an invaluable asset in the synthesis of antibody-drug conjugates (ADCs), diagnostic probes, and advanced analytical reagents. This guide provides a comprehensive overview of TFP-ITC, from its fundamental chemical principles and synthesis to its practical applications and detailed experimental protocols, offering field-proven insights for its effective implementation in the laboratory.

Section 1: Core Chemical and Physical Characteristics

The efficacy of TFP-ITC is rooted in its distinct molecular structure. The isothiocyanate moiety (–N=C=S) is the workhorse for amine conjugation, while the tetrafluorophenyl ring acts as a potent activating group. The electron-withdrawing fluorine atoms create a highly electrophilic carbon center in the isothiocyanate, rendering it exceptionally susceptible to nucleophilic attack by primary amines. This activation is key to its efficiency, often allowing for faster and more complete reactions compared to non-fluorinated analogues.

Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluorophenyl Isothiocyanate

| Property | Value | Reference(s) |

| Chemical Formula | C₇HF₄NS | [2][3][4] |

| Molecular Weight | 207.15 g/mol | [1][3][4][5] |

| CAS Number | 20925-31-9 | [1][2][4] |

| Boiling Point | 98 °C (at 22 mmHg) | [1][6] |

| Density | 1.5 g/cm³ | [1][6] |

| Appearance | White to off-white solid or liquid | [1] |

| Key Synonyms | 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone) | [7] |

| Sensitivity | Moisture-sensitive, Light-sensitive | [6][7] |

Synthetic Pathway Overview

The synthesis of isothiocyanates is a well-established area of organic chemistry. A common and robust method involves the reaction of a primary amine with a thiocarbonyl source, such as carbon disulfide or thiophosgene.[8][9][10] For TFP-ITC, the process typically starts with 2,3,5,6-tetrafluoroaniline, which is converted to a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Caption: Reaction of TFP-ITC with a primary amine to form a stable thiourea bond.

Section 3: Core Applications in Scientific Research

The unique properties of TFP-ITC have led to its adoption across several scientific domains.

-

Bioconjugation for Therapeutics and Probes: TFP-ITC is an ideal tool for creating bioconjugates. It can be used to link cytotoxic drugs to monoclonal antibodies, forming targeted ADCs. Similarly, it can attach fluorescent dyes or biotin to proteins for use in cellular imaging, flow cytometry, and immunoassays, serving a similar function to the classic reagent Fluorescein isothiocyanate (FITC). [1][11][12]* Radiopharmaceutical Development: The stability of the tetrafluorophenyl group makes it suitable for creating heterobifunctional linkers used in radiolabeling. A related compound, a 2,3,5,6-tetrafluorophenyl ester, has been successfully used to label antibodies with Technetium-99m (⁹⁹ᵐTc) for diagnostic imaging, demonstrating the platform's utility in nuclear medicine. [13]* Analytical Derivatization: In fields like residue analysis and metabolomics, many small molecules lack a chromophore or fluorophore, making them difficult to detect via HPLC with UV-Vis or fluorescence detectors. TFP-ITC serves as a derivatization agent that reacts with amines in a sample, tagging them with the UV-active tetrafluorophenyl group, thereby enabling sensitive quantification. [1]

Section 4: Field-Proven Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems, incorporating essential steps for preparation, reaction, and purification to ensure reproducible and reliable results.

Protocol 1: General Procedure for Labeling a Protein with TFP-ITC

This workflow outlines the essential steps for conjugating TFP-ITC to a target protein, such as an antibody.

Caption: Standard experimental workflow for protein conjugation with TFP-ITC.

Step-by-Step Methodology:

-

Protein Preparation (Crucial First Step):

-

Rationale: The protein solution must be free of any extraneous primary amines (e.g., Tris buffer, glycine, sodium azide) as these will compete with the target protein, drastically reducing labeling efficiency. [14][15] * Procedure: Dialyze the protein (typically 2-10 mg/mL) against 100 volumes of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C. This step ensures the protein is in an optimal buffer and pH for the reaction.

-

-

TFP-ITC Reagent Preparation:

-

Rationale: TFP-ITC is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, a stock solution must be prepared in a dry, aprotic solvent immediately before use.

-

Procedure: Prepare a 10 mg/mL stock solution of TFP-ITC in anhydrous dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Rationale: The molar ratio of TFP-ITC to protein determines the final degree of labeling (DOL). A 10- to 20-fold molar excess of TFP-ITC over protein is a common starting point.

-

Procedure: While gently stirring the protein solution, slowly add the calculated volume of the TFP-ITC stock solution. Protect the reaction from light by covering the vessel with aluminum foil. Allow the reaction to proceed for 2 hours at room temperature.

-

-

Purification of the Conjugate:

-

Rationale: It is essential to remove unreacted TFP-ITC and its hydrolysis byproducts, as they can interfere with downstream applications.

-

Procedure: Apply the reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute in the void volume, while the smaller, unreacted reagent molecules are retained and elute later.

-

-

Characterization (Validation Step):

-

Rationale: To ensure the conjugation was successful and to quantify its extent, the DOL must be determined.

-

Procedure: The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the TFP-ITC (if its absorbance maximum is known and distinct) or more accurately via mass spectrometry (MALDI-TOF or ESI-MS), where the mass shift corresponds to the number of attached TFP-ITC molecules.

-

Section 5: Safety and Handling

As a highly reactive chemical, TFP-ITC requires careful handling to ensure user safety and reagent integrity.

-

Hazard Profile: TFP-ITC is classified as toxic and is a lachrymator (tear-inducing). [1]It should be handled in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the reagent in a tightly sealed container, protected from light, and in a cold, dry environment (2-8°C is recommended). [7]Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture.

Conclusion and Future Outlook

2,3,5,6-Tetrafluorophenyl isothiocyanate is more than just another crosslinker; it is a precision tool that leverages fluorine chemistry to provide enhanced reactivity and stability for the covalent modification of biomolecules. Its utility in creating robust bioconjugates for therapeutic and diagnostic purposes, coupled with its role in analytical chemistry, positions it as a cornerstone reagent in modern chemical biology and drug development. As research pushes towards more complex and highly specific molecular constructs, the reliability and efficiency of reagents like TFP-ITC will continue to be indispensable for scientific innovation.

References

-

2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE | lookchem. (n.d.). LookChem. [Link]

-

2,3,5,6-Tetrafluorophenyl isothiocyanate. (n.d.). Oakwood Chemical. [Link]

-

2,3,5,6-Tetrafluorophenyl isothiocyanate. (n.d.). NIST WebBook. [Link]

-

2, 3, 5, 6-Tetrafluorophenyl isothiocyanate, min 97%, 1 gram. (n.d.). HBARSCI. [Link]

-

Gali, H., et al. (2012). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Molecules. [Link]

-

Singh, I., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry. [Link]

-

Navarro, S. L., et al. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Function. [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. [Link]

-

Lee, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Sharma, N., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

-

Wu, B., et al. (2004). Synthesis of Isothiocyanates: An Update. Molecules. [Link]

-

Protein labelling with FITC. (n.d.). [Link]

-

Bayat Mokhtari, R., et al. (2017). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. [Link]

-

Abba, M. L., et al. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences. [Link]

-

FITC labeling. (n.d.). Peptideweb.com. [Link]

-

Shukla, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Analytical Biochemistry. [Link]

-

Sanchez, O. C., et al. (2003). 2,3,5,6-Tetrafluorophenyl N-(S-Benzoylthioacetyl)glycylglycyl- p-aminobenzoate, a Heterobifunctional 99mTc Ligand for Precomplexed Antibody Labeling. Bioconjugate Chemistry. [Link]

-

Fluorescein isothiocyanate. (n.d.). Wikipedia. [Link]

Sources

- 1. Cas 20925-31-9,2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]

- 2. 2,3,5,6-Tetrafluorophenyl isothiocyanate [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 20925-31-9 | 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE - BIOBERRY, Inc [bioberrylabs.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE CAS#: 207981-49-5 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. cbijournal.com [cbijournal.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Isothiocyanate: A High-Reactivity Reagent for Bioconjugation and Analysis

Executive Summary: 2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPITC) is a highly reactive, amine-selective chemical modification reagent distinguished by its electron-deficient tetrafluorophenyl ring. This structural feature enhances the electrophilicity of the isothiocyanate carbon, promoting rapid and efficient formation of stable thiourea linkages with primary amines. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of TFPITC's fundamental properties, structure, synthesis, and core reactivity. It further details its critical applications in protein labeling, peptide analysis, and as a derivatization agent for chromatography, complete with field-proven experimental protocols and mechanistic insights to ensure robust and reproducible results.

Core Principles and Physicochemical Properties

2,3,5,6-Tetrafluorophenyl isothiocyanate belongs to the class of isothiocyanate reagents used for covalently modifying primary amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues.[1][2] Its utility is defined by the unique interplay between the isothiocyanate functional group (-N=C=S) and the activating tetrafluorophenyl ring.

Structural Analysis

The key to TFPITC's enhanced reactivity lies in its chemical structure. The four fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This inductive effect pulls electron density away from the isothiocyanate moiety, rendering the central carbon atom highly electrophilic and thus more susceptible to nucleophilic attack by primary amines. This makes it a more reactive alternative to standard reagents like Fluorescein isothiocyanate (FITC). The tetrafluorophenyl group also imparts high stability to the molecule.[3]

Caption: Chemical structure of 2,3,5,6-Tetrafluorophenyl isothiocyanate.

Physicochemical & Spectroscopic Data

Precise knowledge of the reagent's properties is fundamental to its successful application. The following tables summarize key identifiers and physical data for TFPITC.

Table 1: Key Identifiers and Chemical Properties

| Property | Value | Source |

| CAS Number | 20925-31-9 | [4][5] |

| Molecular Formula | C₇HF₄NS | [4][6][7][8] |

| Molecular Weight | 207.15 g/mol | [4][6][9] |

| Purity | Typically ≥97% | [6][9] |

| Synonyms | 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene | [3] |

Table 2: Physical and Safety Data

| Property | Value | Source |

| Boiling Point | 98 °C @ 22 mmHg | [3][9] |

| Density | 1.5 g/cm³ | [3] |

| Flash Point | 91.8 °C | [3] |

| Sensitivity | Moisture sensitive | [9] |

| Key Hazards | Toxic, Lachrymator, Skin/Eye/Respiratory Irritant | [3][10] |

Synthesis Pathway

From a synthetic chemistry perspective, aryl isothiocyanates are most commonly prepared from their corresponding primary amines.[11] The synthesis of TFPITC follows a well-established two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate, which is subsequently desulfurized.[12][13]

Caption: Generalized workflow for the synthesis of TFPITC from its amine precursor.

Protocol 1: General Laboratory Synthesis of TFPITC

This protocol is a representative method based on modern aqueous synthetic procedures.[12]

-

Dithiocarbamate Formation: To a stirred mixture of 2,3,5,6-tetrafluoroaniline (1.0 eq.) and potassium carbonate (2.0 eq.) in water, add carbon disulfide (1.2 eq.) dropwise at room temperature.

-

Expert Insight: Using a slight excess of CS₂ ensures complete consumption of the starting amine. The reaction is monitored by HPLC or GC until the amine is no longer detected.

-

-

Reaction Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This temperature control is crucial to manage the exothermicity of the subsequent desulfurization step.

-

Desulfurylation: Slowly add a solution of an efficient desulfurylation agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq.), in dichloromethane.

-

Product Formation: Stir the biphasic mixture for approximately 30 minutes. The reaction progress can be monitored by TLC or HPLC.

-

Workup and Isolation: Basify the mixture to pH >11 with 6N NaOH to ensure complete decomposition of any adducts.[12] Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude TFPITC via vacuum distillation or column chromatography on silica gel to obtain the final product.

Core Reactivity: The Thiourea Linkage

The primary utility of TFPITC stems from its clean and efficient reaction with non-protonated primary amines to form a highly stable thiourea bond.[14]

Caption: Mechanism of stable thiourea bond formation.

The causality of this reaction is pH-dependent. The reaction requires a basic environment (typically pH 8.0-9.5) for two key reasons:

-

Nucleophilicity: The primary amine must be in its deprotonated, nucleophilic state (R-NH₂) to attack the electrophilic carbon of the isothiocyanate. The pKa of the ε-amino group of lysine is ~10.5, so a pH of ~9 ensures a sufficient population of reactive amine.

-

Reagent Stability: While basic conditions are required, excessively high pH (>10) accelerates the competing hydrolysis of the isothiocyanate group, which reduces labeling efficiency. Therefore, maintaining the pH within the optimal range is a critical parameter for success.[1]

Key Applications and Experimental Protocols

TFPITC is a versatile tool in life science research, primarily used for bioconjugation, analytical derivatization, and peptide sequencing.

Protein and Antibody Labeling

TFPITC is an excellent reagent for labeling proteins with probes like fluorophores or biotin. The resulting thiourea bond is very stable, making it suitable for applications that involve harsh post-labeling processing steps.[2]

Caption: A self-validating workflow for fluorescently labeling proteins.

Protocol 2: Fluorescent Labeling of an Antibody

This protocol describes a general method for labeling an antibody with a TFPITC-activated fluorescent dye.

-

Buffer Exchange: Prepare the antibody at a concentration of 1-5 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

Expert Insight: It is critical to use an amine-free buffer, as reagents like Tris or glycine will compete with the protein for reaction with the isothiocyanate.[1] Dialysis or a desalting column is used to exchange the buffer.

-

-

Reagent Preparation: Immediately before use, dissolve the TFPITC-activated dye in anhydrous DMSO to a concentration of ~10 mg/mL.

-

Molar Ratio Calculation: Determine the volume of dye solution to add to the protein solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.

-

Conjugation: While gently stirring the antibody solution, add the calculated volume of dye solution dropwise. Protect the reaction from light and incubate for 1-2 hours at room temperature.

-

Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.

-

Self-Validation/Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum (λ_max) of the dye.

-

Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL is typically between 3 and 7 for most antibody applications.

-

Peptide Sequencing and Analysis

Isothiocyanates are the foundational reagents for Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide.[15] While phenylisothiocyanate (PITC) is the classic reagent, fluorinated analogs and other isothiocyanates are used to derivatize peptides to enhance detection in mass spectrometry. For instance, sulfophenyl isothiocyanate is used to introduce a fixed negative charge, simplifying PSD MALDI-TOF mass spectra and facilitating de novo sequencing.[16][17][18] TFPITC can be similarly employed as a derivatization agent in HPLC to improve the detection and quantification of amine-containing analytes by adding a UV-active chromophore.[3]

Handling and Storage

As a Senior Application Scientist, ensuring reagent integrity and user safety is paramount.

-

Storage: TFPITC is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) in a tightly sealed container.

-

Handling: TFPITC is a lachrymator and is toxic if inhaled or absorbed through the skin.[3] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2,3,5,6-Tetrafluorophenyl isothiocyanate is a powerful and versatile reagent for the selective modification of primary amines. The activating effect of the tetrafluorophenyl ring provides enhanced reactivity and stability, making it a superior choice for many applications, from creating robust antibody-drug conjugates to preparing samples for sensitive analytical detection. By understanding the core principles of its reactivity and adhering to validated protocols, researchers can effectively leverage TFPITC to advance their work in drug discovery, diagnostics, and fundamental biological science.

References

-

2,3,5,6-Tetrafluorophenyl isothiocyanate. NIST Chemistry WebBook. [Link]

-

2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE. LookChem. [Link]

-

2, 3, 5, 6-Tetrafluorophenyl isothiocyanate, min 97%. CP Lab Chemicals. [Link]

-

Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. NIH National Center for Biotechnology Information. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

2,3,5,6-Tetrafluorophenyl isothiocyanate. NIST. [Link]

-

Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]

-

Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

-

Synthesis of Isothiocyanates: An Update. NIH National Center for Biotechnology Information. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Royal Society of Chemistry. [Link]

-

Chemical Tags for Labeling Proteins Inside Living Cells. NIH National Center for Biotechnology Information. [Link]

-

The use of pentafluorophenyl derivatives for the 18F labelling of proteins. PubMed. [Link]

-

An efficient method for FITC labelling of proteins using tandem affinity purification. NIH National Center for Biotechnology Information. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. NIH National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. NIH National Center for Biotechnology Information. [Link]

-

Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates. Royal Society of Chemistry. [Link]

-

Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. [Link]

-

De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

-

Isotope-coded N-terminal sulfonation of peptides allows quantitative proteomic analysis with increased de novo peptide sequencing capability. PubMed. [Link]

-

Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. PubMed. [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. [Link]

-

Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]

Sources

- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Cas 20925-31-9,2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]

- 4. 2,3,5,6-Tetrafluorophenyl isothiocyanate [webbook.nist.gov]

- 5. 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE - Safety Data Sheet [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 20925-31-9 | 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE - BIOBERRY, Inc [bioberrylabs.com]

- 8. 2,3,5,6-Tetrafluorophenyl isothiocyanate [webbook.nist.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,3,5,6-Tetrafluorophenyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism, application, and advantages of 2,3,5,6-Tetrafluorophenyl isothiocyanate (TFP-ITC) in bioconjugation, with a specific focus on its reaction with primary amines. Drawing from established principles and field-proven insights, this document serves as a critical resource for professionals engaged in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other advanced bioconjugates.

Introduction: The Role of TFP-ITC in Modern Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and life sciences research. The choice of a crosslinking reagent is paramount to the success of these endeavors, dictating the stability, specificity, and functionality of the final conjugate. Among the diverse array of amine-reactive reagents, isothiocyanates have long been valued for their ability to form stable thiourea linkages with primary amines, such as the ε-amino group of lysine residues in proteins.

2,3,5,6-Tetrafluorophenyl isothiocyanate (TFP-ITC) has emerged as a reagent of interest due to the unique properties imparted by its electron-withdrawing tetrafluorophenyl group. This guide will dissect the underlying chemical principles governing its reactivity and provide practical insights for its effective application.

The Core Mechanism: Nucleophilic Attack and Thiourea Formation

The fundamental reaction between TFP-ITC and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This reaction proceeds through a tetrahedral intermediate, which then rapidly rearranges to form a stable thiourea bond. The overall reaction is robust and proceeds efficiently under specific conditions, yielding a conjugate with a durable covalent linkage.

Caption: Reaction mechanism of TFP-ITC with a primary amine.

The Influence of the Tetrafluorophenyl Group: Enhanced Reactivity and Stability

The defining feature of TFP-ITC is its tetrafluorinated phenyl ring. This moiety significantly influences the reactivity of the isothiocyanate group through a combination of inductive and resonance effects.

-

Increased Electrophilicity: The four fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring and, consequently, from the isothiocyanate carbon. This heightened electrophilicity makes the carbon atom more susceptible to nucleophilic attack by the primary amine, potentially leading to faster reaction kinetics compared to non-fluorinated analogs like phenyl isothiocyanate.

-

Leaving Group Stabilization: The tetrafluorophenyl group acts as a good leaving group, a property more commonly associated with active esters. While the entire group is not expelled in this reaction, its electron-withdrawing nature stabilizes the transition state, thereby lowering the activation energy of the reaction.

While isothiocyanates, in general, are susceptible to hydrolysis in aqueous environments, the choice of solvent and careful control of pH can mitigate this side reaction.[1] It is recommended to use a mixture of an organic solvent like acetonitrile with a minimal amount of water to maintain the solubility of all components while minimizing hydrolysis.[1]

Experimental Protocol: A Self-Validating System for Protein Conjugation

The following protocol provides a robust framework for the conjugation of TFP-ITC to a protein. It is designed to be self-validating by incorporating in-process controls and characterization steps.

4.1. Reagent Preparation and Quality Control

-

Protein Solution:

-

The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 8.5 and 9.5. A higher pH ensures that the primary amine groups are deprotonated and thus more nucleophilic.[2]

-

A protein concentration of 2-10 mg/mL is recommended to ensure efficient conjugation.[2]

-

QC Check: Confirm protein concentration using a standard method like a BCA assay or by measuring absorbance at 280 nm.

-

-

TFP-ITC Solution:

-

Dissolve TFP-ITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Isothiocyanates are sensitive to moisture.

-

QC Check: Visually inspect the TFP-ITC solution for any precipitation, which could indicate degradation or insolubility.

-

4.2. Conjugation Reaction

-

Molar Ratio: A molar excess of TFP-ITC to the protein is required to drive the reaction to completion. A starting point is a 10- to 20-fold molar excess of TFP-ITC over the number of available primary amines on the protein. This ratio may need to be optimized depending on the desired degree of labeling.

-

Reaction Setup: Slowly add the TFP-ITC solution to the protein solution while gently stirring. Protect the reaction from light, especially if the TFP-ITC is conjugated to a fluorophore.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific system.

-

Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted TFP-ITC.

4.3. Purification of the Conjugate

Purification is critical to remove unreacted TFP-ITC and any byproducts.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from the smaller, unreacted TFP-ITC.

-

Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for buffer exchange and removal of small molecules from the conjugate solution.

-

Affinity Chromatography: If the protein has an affinity tag (e.g., a His-tag), this can be used for purification.[3][4]

Caption: Experimental workflow for TFP-ITC protein conjugation.

Characterization of the Thiourea Conjugate

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

| Analytical Technique | Information Provided | Typical Observations |

| Mass Spectrometry (MS) | Confirms covalent modification and determines the number of TFP-ITC molecules per protein. | An increase in the molecular weight of the protein corresponding to the mass of the attached TFP-ITC moieties.[5] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can separate different labeled species. | A shift in the retention time of the conjugated protein compared to the unlabeled protein.[2] |

| UV-Vis Spectroscopy | Can be used to estimate the degree of labeling if the TFP-ITC contains a chromophore. | Appearance of a new absorbance peak corresponding to the chromophore of the TFP-ITC derivative. |

| Isothermal Titration Calorimetry (ITC) | Provides thermodynamic data on the binding of the conjugate to its target, confirming that the conjugation has not compromised biological activity. | Determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6] |

Factors Influencing the Reaction

The efficiency and specificity of the TFP-ITC conjugation are influenced by several key parameters.

| Parameter | Effect on Reaction | Rationale |

| pH | Optimal at pH 8.5-9.5 | At this pH, primary amines are deprotonated and more nucleophilic, while minimizing protein denaturation that can occur at higher pH values.[2] |

| Temperature | Increased temperature generally increases the reaction rate. | Higher kinetic energy of the molecules leads to more frequent and energetic collisions. However, protein stability must be considered. |

| Solvent | Aprotic polar solvents like DMF or DMSO are preferred for dissolving TFP-ITC. | These solvents are compatible with the reaction and do not compete with the primary amine as a nucleophile. Minimal water is used to maintain protein solubility and reduce hydrolysis of the isothiocyanate.[1] |

| Molar Ratio | A higher molar excess of TFP-ITC increases the degree of labeling. | Le Chatelier's principle: increasing the concentration of a reactant drives the reaction towards the products. |

Comparative Analysis with Other Amine-Reactive Reagents

TFP-ITC offers a unique set of advantages compared to other commonly used amine-reactive crosslinkers.

| Reagent Class | Linkage Formed | Key Advantages | Key Disadvantages |

| TFP-ITC | Thiourea | Stable bond; enhanced reactivity of the isothiocyanate due to the tetrafluorophenyl group. | Susceptible to hydrolysis in aqueous media; may require organic co-solvents. [1] |

| NHS Esters | Amide | Well-established chemistry; forms a very stable amide bond. | Susceptible to hydrolysis, especially at higher pH; shorter half-life in aqueous solutions compared to some other reagents. |

| Isothiocyanates (e.g., FITC) | Thiourea | Forms a stable bond; widely used for fluorescent labeling. | Can be less reactive than TFP-ITC; also susceptible to hydrolysis. |

The enhanced stability of tetrafluorophenyl (TFP) esters over N-hydroxysuccinimide (NHS) esters in aqueous conditions has been noted, and while this does not directly translate to isothiocyanates, the electron-withdrawing nature of the TFP group is a key contributor to the reactivity of the isothiocyanate.[1]

Conclusion: A Powerful Tool for Precision Bioconjugation

2,3,5,6-Tetrafluorophenyl isothiocyanate is a valuable reagent for the modification of primary amines in biomolecules. Its enhanced reactivity, driven by the electron-withdrawing tetrafluorophenyl group, allows for efficient conjugation under controlled conditions. By understanding the core mechanism of thiourea bond formation and carefully controlling experimental parameters, researchers can leverage the unique properties of TFP-ITC to create stable and functional bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and effectively utilize this powerful bioconjugation tool.

References

- Wu, Y., et al. (2017). Macrocyclization of Perfluoroarylated Cysteines with Dithiol Reagents.

- Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. (2020). Molecular Pharmaceutics, 17(5), 1517-1531.

- Chen, H., et al. (2018). [18F]FNEM-[Cys40]-exendin-4 for PET Imaging of Insulinoma. Molecular Pharmaceutics, 15(11), 5125-5133.

- Conjugation of fluorescein isothiocyanate to antibodies. (1969). Immunology, 16(6), 763–775.

-

conjugation of protein to fitc. (n.d.). Retrieved from [Link]

- BDP FL vs. Fluorescein (FITC): A Comparative Guide for Live-Cell Imaging. (2025). BenchChem.

- Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology, 24(10), 1774–1784.

- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). Food Chemistry, 354, 129521.

- An efficient method for FITC labelling of proteins using tandem affinity purification. (2015). Journal of Biosciences, 40(3), 545–554.

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). Analytical Chemistry, 95(1), 3-18.

- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). Chemical Science, 11(15), 3825–3832.

-

Isothermal Titration Calorimetry (ITC). (2025). protocols.io. Retrieved from [Link]

- Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2001). Rapid Communications in Mass Spectrometry, 15(22), 2147–2154.

-

Combine chromatography techniques to optimize your protein purification. (n.d.). Cytiva. Retrieved from [Link]

-

5.2 Protein purification. (n.d.). Retrieved from [Link]

- Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. (2010). Journal of the American Society for Mass Spectrometry, 21(11), 1931–1940.

- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2014). Journal of Visualized Experiments, (93), e52193.

- Identification of potential protein targets of isothiocyanates by proteomics. (2011). Chemical Research in Toxicology, 24(10), 1774–1784.

- Unveiling the reaction process of the amine in direct amidation of aromatic ketones in H2O. (2021). Green Chemistry, 23(1), 415-421.

Sources

- 1. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluorophenyl Isothiocyanate for Researchers and Drug Development Professionals

Executive Summary

2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPI) is a crucial reagent in modern chemical analysis and pharmaceutical synthesis, primarily utilized for derivatizing primary and secondary amines for detection by High-Performance Liquid Chromatography (HPLC).[1] Its unique tetrafluorophenyl group imparts significant chemical stability and reactivity.[1] However, the successful application of TFPI is fundamentally dependent on its behavior in various solvents. This technical guide provides a comprehensive analysis of the solubility of TFPI, with a primary focus on Dimethyl Sulfoxide (DMSO) and other common organic solvents. Moving beyond a simple data sheet, this document offers a predictive framework based on first principles of chemical interactions and provides detailed, field-proven protocols for the experimental determination of solubility. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, stock solution preparation, and reaction condition optimization.

Core Characteristics of 2,3,5,6-Tetrafluorophenyl Isothiocyanate (TFPI)

Understanding the physicochemical properties of TFPI is the first step in predicting its solubility. The molecule's structure features a highly reactive isothiocyanate (-N=C=S) group attached to an electron-deficient, rigid tetrafluorinated benzene ring.

| Property | Value | Source |

| Chemical Formula | C₇HF₄NS | [2][3][4] |

| Molecular Weight | 207.15 g/mol | [2][3][4] |

| CAS Number | 20925-31-9 | [1][2] |

| Melting Point | 213-214 °C | [1] |

| Boiling Point | 98 °C at 22 mmHg | [1] |

| Appearance | Solid (at STP) | Inferred from high melting point |

| Key Feature | Moisture Sensitive | [4] |

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

-

TFPI Structural Analysis : The TFPI molecule possesses dual characteristics. The isothiocyanate group (-N=C=S) is polar due to the electronegativity differences between nitrogen, carbon, and sulfur. Conversely, the tetrafluorophenyl ring, while containing polar C-F bonds, is a large, relatively non-polar, and hydrophobic structure. Therefore, optimal solvents for TFPI will likely be those that can effectively interact with both its polar functional group and its less polar aromatic system.

-

Solvent Classes :

-

Polar Aprotic Solvents : These solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack acidic protons. They are excellent at solvating polar molecules.

-

Polar Protic Solvents : These solvents (e.g., water, ethanol) have polar bonds and contain hydrogen atoms bonded to electronegative atoms (O-H, N-H), allowing them to act as hydrogen bond donors.

-

Non-Polar Solvents : These solvents (e.g., hexane, toluene) have low dielectric constants and are composed of molecules with minimal dipole moments.

-

Dimethyl Sulfoxide (DMSO): The Universal Organic Solvent

DMSO stands out as a premier solvent for a vast array of organic compounds, and TFPI is no exception.[7][8] Its utility stems from a unique combination of physical and chemical properties.

Why DMSO is an Exceptional Solvent for TFPI:

-

High Polarity : DMSO is a highly polar aprotic solvent, capable of dissolving both polar and many non-polar compounds.[7][8][9] The strong dipole of the sulfoxide bond in DMSO can effectively solvate the polar isothiocyanate functional group of TFPI.

-

Aprotic Nature : As an aprotic solvent, DMSO will not engage in hydrogen bonding that could interfere with or react with the isothiocyanate group, preserving the integrity of the TFPI molecule in solution.

-

Broad Miscibility : DMSO is miscible with a wide range of organic solvents and water, making it a versatile choice for preparing stock solutions that may be further diluted in aqueous or organic media for subsequent experiments.[9][10]

Practical Considerations for Using DMSO:

-

High Boiling Point : With a boiling point of 189 °C, DMSO is difficult to remove by standard rotary evaporation, which can be a drawback in synthetic applications where product isolation is required.[8][9]

-

Hygroscopicity : DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[10] Given that TFPI is moisture-sensitive, it is critical to use anhydrous DMSO and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the solute.

-

Biological Perturbations : In cellular assays, DMSO itself can exert biological effects.[9] It is imperative that control groups are treated with identical concentrations of DMSO to account for these solvent effects.

Predicted Solubility of TFPI in Common Organic Solvents

While precise quantitative data is often determined empirically, a robust predictive assessment can be made based on chemical principles. The following table summarizes the expected solubility of TFPI in a range of common laboratory solvents.

| Solvent | Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar nature effectively solvates the isothiocyanate group. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity makes it an excellent solvent for TFPI. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | A common solvent in HPLC, it is polar enough to dissolve TFPI for analytical applications. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Its ether structure provides moderate polarity, likely sufficient for dissolution but perhaps less so than DMSO or DMF. |

| Acetone | Polar Aprotic | Moderate | The ketone functional group offers polarity, suggesting reasonable solubility. |

| Methanol / Ethanol | Polar Protic | Low to Moderate | The hydrophobic fluorophenyl ring will limit solubility in these short-chain alcohols. |

| Water | Polar Protic | Insoluble | The large, non-polar aromatic ring makes TFPI highly insoluble in water. |

| Dichloromethane (DCM) | Non-Polar | Low | While often used in synthesis, its lower polarity may not be sufficient to fully dissolve the polar TFPI. |

| Toluene | Non-Polar | Low to Insoluble | The non-polar nature of toluene is a poor match for the polar isothiocyanate group. |

| Hexane / Heptane | Non-Polar | Insoluble | As non-polar aliphatic hydrocarbons, these are very unlikely to dissolve TFPI. |

Experimental Protocols for Solubility Determination

Theoretical prediction must always be validated by empirical testing. The following protocols provide robust methodologies for both rapid qualitative assessment and precise quantitative determination of TFPI solubility.

Protocol 5.1: Rapid Qualitative Solubility Assessment

This method is designed for a quick screening of multiple solvents to identify viable candidates for further work.

Methodology:

-

Preparation : Into a series of 1.5 mL microcentrifuge tubes, add approximately 1-2 mg of TFPI solid.

-

Solvent Addition : To each tube, add 1.0 mL of the test solvent.

-

Agitation : Cap the tubes securely and vortex vigorously for 60 seconds.

-

Scientist's Note : Vigorous agitation is crucial to overcome kinetic barriers to dissolution. A simple inversion or gentle shaking is insufficient.

-

-

Observation : Allow the tubes to stand for 2-3 minutes. Visually inspect each tube against a contrasting background for any undissolved solid particles.

-

Classification :

-

Soluble : No visible solid particles. The solution is clear.

-

Partially Soluble : Some solid has dissolved, but visible particles remain.

-

Insoluble : The solid material appears largely unchanged.

-

Caption: Workflow for rapid qualitative solubility testing.

Protocol 5.2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It is a self-validating system because the continued presence of solid material ensures the solution is saturated.

Methodology:

-

Prepare Slurry : Add an excess amount of solid TFPI to a known volume of the chosen solvent in a glass vial (e.g., 10 mg of TFPI in 2 mL of DMSO). The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

Equilibration : Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours.

-

Expertise Note : A 24-hour minimum is essential to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may only reflect kinetic solubility, leading to inaccurate and non-reproducible results.

-

-

Phase Separation : After equilibration, remove the vial and allow the undissolved solid to settle by gravity. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

-

Sample Supernatant : Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution : Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the analytical detector.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or mM.

Caption: Workflow for quantitative shake-flask solubility determination.

Conclusion

2,3,5,6-Tetrafluorophenyl isothiocyanate is a compound of significant utility whose effective application hinges on proper solvent selection. Based on its molecular structure, polar aprotic solvents, and particularly DMSO, are predicted to be excellent solvents. However, due to the moisture sensitivity of TFPI and the unique properties of DMSO, careful handling and the use of anhydrous solvents are paramount. While theoretical predictions provide a strong starting point, this guide emphasizes the critical importance of empirical validation. The detailed protocols provided herein offer robust and reliable methods for determining the solubility of TFPI, enabling researchers to proceed with confidence in their synthetic and analytical endeavors.

References

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). what is dmso in organic chemistry. 7

-

Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. 8

-

Hopkins. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. 11

-

LookChem. (n.d.). Cas 20925-31-9, 2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE. 1

-

Chemistry For Everyone. (2024). What Is DMSO In Organic Chemistry?. YouTube. 12

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 13

-

Wikipedia. (n.d.). Dimethyl sulfoxide. 9

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 14

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. 15

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. 5

-

NIST. (n.d.). 2,3,5,6-Tetrafluorophenyl isothiocyanate. NIST WebBook. 2

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 16

-

HDH Chemicals. (n.d.). 2, 3, 5, 6-Tetrafluorophenyl isothiocyanate, min 97%, 1 gram. 3

-

Labsolu. (n.d.). 2,3,5,6-Tetrafluorophenyl isothiocyanate. 4

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. 6

-

MP Biomedicals. (2016). Dimethyl Sulfoxide. 10

Sources

- 1. Cas 20925-31-9,2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE | lookchem [lookchem.com]

- 2. 2,3,5,6-Tetrafluorophenyl isothiocyanate [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. what is dmso in organic chemistry | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 8. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. thco.com.tw [thco.com.tw]

- 11. reachever.com [reachever.com]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Amine-Reactive Labeling Reagents for Proteins

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating biological function, developing diagnostic assays, and creating targeted therapeutics. Among the various bioconjugation strategies, targeting primary amines stands out as a robust and widely accessible method.[1][2] This guide provides a comprehensive exploration of amine-reactive labeling reagents, delving into the underlying chemistry, optimizing experimental parameters, and navigating common challenges to ensure successful and reproducible protein modification.

The Strategic Advantage of Targeting Primary Amines

Primary amines (–NH2) are abundant in proteins, primarily located at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[1][3] At physiological pH, these groups are typically protonated and reside on the protein's surface, making them readily accessible to labeling reagents in aqueous environments.[1] Their inherent nucleophilicity makes them prime targets for a variety of electrophilic chemical groups, rendering amine-reactive chemistry a versatile tool for protein bioconjugation.[1][3]

This guide will focus on the most prevalent classes of amine-reactive reagents, providing the foundational knowledge to empower rational experimental design and execution.

Caption: Overall structure of the technical guide.

The Chemistry of Amine-Reactive Labeling: A Tale of Nucleophilic Attack

The fundamental principle of amine-reactive labeling is a nucleophilic acyl substitution reaction.[4] The deprotonated primary amine on a protein acts as a nucleophile, attacking an electrophilic carbonyl group on the labeling reagent. This results in the formation of a stable covalent bond and the displacement of a leaving group.

The Critical Role of pH

The efficiency of this reaction is profoundly dependent on the pH of the reaction buffer.[5][6] For the primary amine to be nucleophilic, it must be in its deprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5.[7] Therefore, the labeling reaction is typically performed at a slightly alkaline pH, generally between 7.2 and 9.0.[2][4]

However, a competing reaction, hydrolysis, also occurs at alkaline pH, where water molecules can attack the reactive ester, rendering it inactive.[4][8][9] This necessitates a careful balance: the pH must be high enough to ensure a sufficient concentration of deprotonated amines for efficient labeling, but not so high as to cause excessive hydrolysis of the labeling reagent.[4] The optimal pH for most N-hydroxysuccinimide (NHS) ester labeling reactions is between 8.3 and 8.5.[5][6]

Key Amine-Reactive Reagents: A Comparative Overview

While numerous chemical groups can react with primary amines, two classes dominate the landscape of protein labeling: N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1][2]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of a very stable amide bond.[2][3][5][10][11] The reaction of an NHS ester with a primary amine releases N-hydroxysuccinimide as a byproduct.[1][4]

Caption: NHS ester reaction with a primary amine.

A variety of NHS esters are commercially available, incorporating fluorescent dyes, biotin, or other moieties.[5][6] Water-soluble versions, such as sulfo-NHS esters, are also available, which can simplify the labeling of proteins that are sensitive to organic solvents.[6]

Isothiocyanates

Isothiocyanates react with primary amines to form a thiourea linkage.[12][13] Fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) are classic examples of fluorescent labeling reagents from this class.[12][14] While effective, the resulting thiourea bond is generally less stable over time compared to the amide bond formed by NHS esters.[2][12]

| Reagent Class | Reactive Group | Resulting Bond | Optimal pH Range | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Esters | Succinimidyl Ester | Amide | 7.5 - 9.0[2] | High reactivity, forms a highly stable bond.[2] |

| Isothiocyanates | Isothiocyanate | Thiourea | 9.0 - 9.5 | Forms a less stable bond compared to NHS esters.[12] |

Critical Parameters for Experimental Design

Successful protein labeling requires careful consideration of several experimental parameters beyond just the choice of reagent.

-

Protein Purity and Concentration: The protein solution should be free of contaminating proteins and substances containing primary amines, such as Tris or glycine buffers, as these will compete with the labeling reaction.[7][15] For optimal results, the protein concentration should be at least 2 mg/mL, with concentrations of 5-20 mg/mL being ideal to maximize labeling efficiency.[7][16]

-

Buffer Composition: As mentioned, avoid amine-containing buffers. Sodium bicarbonate (0.1 M, pH 8.3-8.5) or borate buffers are commonly used.[6][7] For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although the reaction will be slower.[17]

-

Molar Ratio of Reagent to Protein: The molar excess of the labeling reagent over the protein will influence the degree of labeling (DOL). An 8-fold molar excess of NHS ester is a common starting point for mono-labeling.[5][6] However, this may need to be optimized depending on the protein and the desired DOL.[5][6]

-

Reaction Time and Temperature: Labeling reactions are typically incubated for 1-4 hours at room temperature or overnight at 4°C.[10][17] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

-

Solvent for the Labeling Reagent: Many labeling reagents are hydrophobic and need to be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous protein solution.[5][6][7] It is crucial to use high-quality, amine-free DMF.[5][6]

Step-by-Step Experimental Protocol for NHS Ester Labeling of an Antibody

This protocol provides a general framework for labeling an IgG antibody with an NHS ester-functionalized fluorescent dye.

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 13. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. glenresearch.com [glenresearch.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3,5,6-Tetrafluorophenyl Isothiocyanate for Research Professionals

Introduction: 2,3,5,6-Tetrafluorophenyl isothiocyanate (CAS No. 20925-31-9) is a highly reactive organofluorine compound essential in modern chemical and biomedical research.[1][2][3] Its unique tetrafluorophenyl group provides stability while the isothiocyanate moiety serves as a potent electrophile, making it an invaluable reagent for derivatization.[1] This compound is frequently employed to modify primary and secondary amines, such as those in amino acids and proteins, rendering them detectable for analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] Its applications extend to pharmaceutical synthesis and pesticide residue analysis.[1] However, the very reactivity that makes this compound useful also necessitates a rigorous and well-understood safety protocol to mitigate its inherent hazards. This guide provides an in-depth framework for the safe handling, storage, and disposal of 2,3,5,6-Tetrafluorophenyl isothiocyanate, grounded in established safety principles and data.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, predict its behavior in the event of a spill, and inform the selection of appropriate personal protective equipment.

| Property | Value | Source |

| CAS Number | 20925-31-9 | [1][2][3] |

| Molecular Formula | C₇HF₄NS | [2][4][5] |

| Molecular Weight | 207.15 g/mol | [1][2][4] |

| Appearance | White solid (may be encountered as a liquid depending on purity/conditions) | [6] |

| Boiling Point | 98 °C at 22 mmHg | [1][7] |

| Density | 1.5 g/cm³ | [1][7] |

| Flash Point | 91.8 °C | [1] |

| Refractive Index | 1.558 | [1][7] |

| Sensitivity | Moisture Sensitive | [5][7] |

Section 2: Hazard Identification and Toxicology

The primary hazards associated with 2,3,5,6-Tetrafluorophenyl isothiocyanate stem from its electrophilic nature and its identity as a lachrymator. The isothiocyanate group (-N=C=S) readily reacts with nucleophilic functional groups found in biological macromolecules, such as the amine and thiol groups in proteins, leading to cellular damage. This reactivity is the mechanistic basis for its corrosive and toxic effects.

GHS Hazard Classification: Note: Data for this specific compound is limited. The classification below is a conservative consensus based on available data for the compound and closely related fluorinated isothiocyanates.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H335: Toxic or May cause respiratory irritation[3][5][8] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[3][8][9] |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage or Causes serious eye irritation[3][8][9] |

Key Toxicological Concerns:

-

Corrosivity and Irritation: Direct contact can cause severe irritation or chemical burns to the skin and eyes.[9][10] The material is a potent lachrymator , meaning its vapors can cause immediate and intense tearing, pain, and irritation to the eyes.[1][10]

-

Inhalation Toxicity: Vapors and mists are highly irritating to the respiratory tract and may be toxic if inhaled.[3][8] Chronic exposure can lead to respiratory sensitization.

-

Moisture Reactivity: As a moisture-sensitive compound, it can react with water or humidity to release potentially toxic and irritating gases. This is a critical consideration for both storage and spill response.

Section 3: Engineering Controls and Personal Protective Equipment (PPE): The Primary Barriers to Exposure

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential.

The Fume Hood: A Non-Negotiable Control

All handling of 2,3,5,6-Tetrafluorophenyl isothiocyanate, including weighing, aliquoting, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6][11] This is critical to:

-

Contain Vapors: The hood's constant airflow captures and exhausts toxic and lachrymatory vapors, preventing inhalation.

-

Provide a Physical Barrier: The sash of the fume hood acts as a shield against splashes and unforeseen reactions.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not prevent accidents, but it can significantly reduce the severity of an exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[9][11] This provides comprehensive protection from splashes and vapors that can cause severe eye damage.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable, but it is crucial to consult the glove manufacturer's resistance chart.[6][12] Given the risk of corrosion, consider double-gloving. Always inspect gloves for tears or pinholes before use.[12]

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required to protect the skin.[9][11]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Experimental Workflow Diagram

Caption: Workflow for the safe handling of 2,3,5,6-Tetrafluorophenyl isothiocyanate.

Step-by-Step Protocol

-

Pre-Handling Checks:

-

Ensure the chemical fume hood is operational and the airflow monitor indicates sufficient velocity.

-

Don all required PPE as described in Section 3.

-

Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

-

Have appropriate spill cleanup materials (e.g., vermiculite, sand) readily available.[6]

-

-

Handling the Compound:

-

Retrieve the container from its designated storage location.

-

Perform all operations, including opening the container, weighing, and transferring the material, deep within the chemical fume hood.

-

Handle the container with care to avoid dropping or splashing.[11]

-

If transferring, use appropriate tools (e.g., spatula, syringe) to minimize the risk of spillage.

-

-

Post-Handling Procedures:

-

Securely cap the container immediately after use.

-

Decontaminate any surfaces or equipment that may have come into contact with the chemical.

-

Return the container to its proper storage location.

-

Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves as hazardous waste.

-

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[3][6][9] The container must be kept tightly closed to prevent moisture contamination and vapor release.[3][6][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. The compound should be stored in a locked cabinet or a secure, corrosives-compatible area.[3][9]

-

Incompatible Materials: Avoid contact with:

-

Water/Moisture: Reacts to release toxic gases.

-

Strong Acids and Bases: Can catalyze vigorous or violent decomposition.

-

Alcohols and Amines: Will react exothermically.

-

Strong Oxidizing Agents: May cause a fire or explosion.

-

Section 6: Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency is vital to minimizing harm.

Spill Response Workflow

Caption: Emergency response workflow for a chemical spill.

Spill Response Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

-

Control Vapors: Ensure the fume hood is operational if the spill is contained within it.

-

Assemble Response Team: Only personnel trained in hazardous spill cleanup should perform the following steps.

-

Don PPE: Wear full PPE, including a respirator with an organic vapor cartridge if the spill is large or ventilation is inadequate.

-

Contain and Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial sorbent.[6] Do not use combustible materials like paper towels.

-

Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[9][13]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

-

Inhalation: Immediately move the affected person to fresh air.[3][6][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6] Call for immediate medical assistance.[6][9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][9][10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][9][10] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth thoroughly with water.[6][9] Never give anything by mouth to an unconscious person.[6] Call for immediate medical assistance.

Section 7: Waste Disposal

All waste containing 2,3,5,6-Tetrafluorophenyl isothiocyanate, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[9][13] All disposal must comply with local, state, and federal regulations.[13]

Conclusion

2,3,5,6-Tetrafluorophenyl isothiocyanate is a powerful tool for chemical and biological research, but its utility is matched by its potential hazards. A safety-first mindset, rooted in a deep understanding of the compound's properties and risks, is non-negotiable. By rigorously implementing engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate these risks and ensure a safe laboratory environment.

References

-

2,3,5,6-TETRAFLUOROPHENYL ISOTHIOCYANATE | lookchem. LookChem. [Link]

-

2,3,5,6-Tetrafluorophenyl isothiocyanate. NIST WebBook. [Link]

-

Material Safety Data Sheet. Aaron Chemistry & UnaveraChemLab. [Link]

-

2, 3, 5, 6-Tetrafluorophenyl isothiocyanate, min 97%, 1 gram. SthemO. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. C&EN. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC, National Center for Biotechnology Information. [Link]

-

2,6-Difluorophenyl isothiocyanate. PubChem, National Center for Biotechnology Information. [Link]

-